molecular formula C13H18BrClN2O B6642632 2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide

2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide

Cat. No. B6642632
M. Wt: 333.65 g/mol
InChI Key: CVUZYTZAAFJXSA-UHFFFAOYSA-N
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Description

2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BR-3CA or BCA. This compound has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide is not fully understood. However, studies have suggested that it inhibits the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and Akt, which are involved in cell survival and proliferation. BR-3CA also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. It also improves cognitive function and reduces the accumulation of amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide in lab experiments is its potential therapeutic applications in cancer and Alzheimer's disease research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential applications in other medical research areas, such as cardiovascular disease and diabetes. Additionally, future research could focus on the development of new synthesis methods for BR-3CA that are more efficient and cost-effective.

Synthesis Methods

2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide can be synthesized using a multi-step process. The first step involves the reaction of 4-bromo-3-chlorobenzyl chloride with N,N-dimethylbutan-2-amine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product, 2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutan-1-ol. The second step involves the conversion of the intermediate product to the final product, 2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide, using a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide has shown promising results in various medical research applications. It has been studied as a potential therapeutic agent for the treatment of cancer, specifically breast cancer. Studies have shown that BR-3CA inhibits the growth of breast cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease. Studies have shown that BR-3CA can improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.

properties

IUPAC Name

2-[(4-bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClN2O/c1-8(2)13(3,12(16)18)17-7-9-4-5-10(14)11(15)6-9/h4-6,8,17H,7H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUZYTZAAFJXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)N)NCC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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